molecular formula C3H9NO4S B101783 (2s)-2-Amino-3-hydroxypropane-1-sulfonic acid CAS No. 16421-58-2

(2s)-2-Amino-3-hydroxypropane-1-sulfonic acid

Cat. No. B101783
CAS RN: 16421-58-2
M. Wt: 155.18 g/mol
InChI Key: IISXMZMYCYNVES-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2s)-2-Amino-3-hydroxypropane-1-sulfonic acid, commonly known as taurine, is an amino acid that is found abundantly in the human body. It was first discovered in ox bile in 1827 by German scientists Friedrich Tiedemann and Leopold Gmelin. Taurine is a non-protein amino acid, which means that it is not used to build proteins in the body. Instead, it serves a number of important functions in the body, including regulating the nervous system, maintaining the health of the heart and eyes, and supporting the immune system.

Scientific Research Applications

  • Buffering Agent in Biological Systems :

    • It is used for pH control as a standard buffer in the physiological pH region. For instance, its structural relative, TAPS (N-[tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid), functions effectively in the pH range of 7.7–9.1 (Taha & Lee, 2010).
    • Additionally, studies on complex formation of Cr(III) ion with various biological pH buffers including TAPS highlight its significance in understanding metal ion interactions in biological systems (Taha, Gupta, & Lee, 2011).
  • Molecular Dynamics in Organic Solids :

    • Research involving variable-temperature 17O NMR studies on sulfonic acids, including homotaurine (3-aminopropane-1-sulfonic acid), provides insights into molecular dynamics in organic solids. This research is essential for understanding the behavior of these compounds at the molecular level (Kong et al., 2012).
  • Chemical Synthesis and Catalysis :

    • The compound has been utilized in the synthesis of novel ionic liquids, such as 2-Hydroxyethyl-1-ammonium 3-hydroxypropane-1-sulfonate, which demonstrated efficient catalytic activity and remarkable biodegradability potential (Honarmand, Tzani, & Detsi, 2018).
    • Its derivatives have also been used in the design and preparation of hydrophobic mesoporous biochar for acid-catalyzed reactions, showing high catalytic efficiency (Zhong et al., 2019).
  • Pharmaceutical Applications :

    • In pharmaceutical research, compounds like 3-Amino-N-aryl-2-hydroxypropane-1-sulfonamides, synthesized from similar sulfonic acids, have been explored for their potential as GABAB receptor antagonists (Hughes & Prager, 1997).
  • Environmental Applications :

    • Sulfonated thin-film composite nanofiltration membranes, utilizing derivatives of sulfonic acids, have been developed for the treatment of dye solutions, demonstrating improved water flux and dye rejection capabilities (Liu et al., 2012).

properties

CAS RN

16421-58-2

Product Name

(2s)-2-Amino-3-hydroxypropane-1-sulfonic acid

Molecular Formula

C3H9NO4S

Molecular Weight

155.18 g/mol

IUPAC Name

(2S)-2-amino-3-hydroxypropane-1-sulfonic acid

InChI

InChI=1S/C3H9NO4S/c4-3(1-5)2-9(6,7)8/h3,5H,1-2,4H2,(H,6,7,8)/t3-/m0/s1

InChI Key

IISXMZMYCYNVES-VKHMYHEASA-N

Isomeric SMILES

C([C@@H](CS(=O)(=O)O)N)O

SMILES

C(C(CS(=O)(=O)O)N)O

Canonical SMILES

C(C(CS(=O)(=O)O)N)O

synonyms

2-amino-3-hydroxy-1-propane sulfonic acid
cysteinolic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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